2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanamine
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Overview
Description
2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanamine is an organic compound that features a trifluoromethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a trifluoroacetic acid derivative under acidic conditions . Another approach is the use of trifluoromethylation reagents such as CF3SO2Na in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with additional functional groups, while reduction can yield amine derivatives .
Scientific Research Applications
2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL)ethanamine: Similar structure but with a sulfur atom instead of oxygen in the ring.
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL)ethanamine: Different position of the nitrogen atoms in the ring.
2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)propane: Similar structure but with a different alkyl chain.
Uniqueness
2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanamine is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination can lead to enhanced stability, increased reactivity, and improved bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C5H6F3N3O |
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Molecular Weight |
181.12 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)4-11-10-3(12-4)1-2-9/h1-2,9H2 |
InChI Key |
ZTTJDKZSIMLHEV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=NN=C(O1)C(F)(F)F |
Origin of Product |
United States |
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